molecular formula C12H15N B1428073 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] CAS No. 183-20-0

1,3-Dihydrospiro[indene-2,3'-pyrrolidine]

Cat. No.: B1428073
CAS No.: 183-20-0
M. Wt: 173.25 g/mol
InChI Key: KKIJUZNAECTSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydrospiro[indene-2,3'-pyrrolidine] is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Biological Activity

Overview

1,3-Dihydrospiro[indene-2,3'-pyrrolidine] is a compound characterized by a unique spirocyclic structure that combines an indene moiety with a pyrrolidine ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : spiro[1,3-dihydroindene-2,3'-pyrrolidine]
  • Molecular Formula : C₁₂H₁₅N
  • CAS Number : 2097996-29-5

The biological activity of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzyme activity and influence multiple biochemical pathways. For example, it may inhibit enzymes involved in disease progression, suggesting its potential as a therapeutic agent for various conditions.

Biological Activities

Research has highlighted several promising biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] exhibits antimicrobial properties. It has been tested against various bacterial strains and showed significant inhibitory effects.
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through specific molecular pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis and inhibits growth in cancer cells
Anti-inflammatoryExhibits anti-inflammatory effects at certain dosages

Case Studies

  • Anticancer Study : A study investigated the effects of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity against breast cancer cells (IC50 values reported between 22.75–25.18 μM) comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, highlighting its potential as a lead compound for developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] typically involves the reaction of indene derivatives with pyrrolidine under specific catalytic conditions. This process allows for the formation of various derivatives, which may exhibit enhanced biological activities.

Table 2: Synthetic Routes and Derivatives

Derivative NameSynthesis MethodBiological Activity
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]Halogenation followed by cyclizationAltered reactivity
Methyl 1-oxo-2',4'-diaryl-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-5'-carboxylates1,3-dipolar cycloaddition reactionsPotential anti-tumor effects

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its spirocyclic structure allows for the creation of novel materials with unique properties. The compound can be synthesized through various methods, including cycloaddition reactions involving indene derivatives and azomethine ylides.

Catalysis
The compound is utilized in catalytic processes due to its ability to undergo various chemical reactions such as oxidation and reduction. It can facilitate nucleophilic substitution reactions, making it valuable in the development of new synthetic methodologies.

Biological Applications

Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound can induce apoptosis at concentrations above 10 µM after 48 hours of treatment. The results indicate a significant reduction in cell viability, highlighting its potential as an anticancer agent .

Neuroprotective Effects
Research has indicated that this compound may exhibit neuroprotective effects. In studies involving PC12 cells exposed to neurotoxic agents, treatment with 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates. This suggests its potential role in protecting neuronal cells from oxidative stress .

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedConcentration RangeObserved Effects
AnticancerMCF-7 and HeLa10 µM - 50 µMInduction of apoptosis and reduced viability
NeuroprotectionPC12 cells5 µM - 20 µMDecreased ROS levels and improved survival
AntioxidantDPPH assayVariableScavenging activity demonstrated

Case Studies

Case Study 1: Anticancer Properties
A study conducted by researchers at a prominent institution investigated the effects of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] on various cancer cell lines. The results indicated a dose-dependent decrease in cell proliferation alongside an increase in apoptotic markers such as caspase activation. This study underscores the compound's potential as a therapeutic agent against cancer .

Case Study 2: Neuroprotective Mechanisms
Another significant study explored the neuroprotective mechanisms of this compound using a rat model of Parkinson's disease. The administration of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] led to improved motor function and reduced neuroinflammation compared to control groups. These findings suggest its potential utility in treating neurodegenerative diseases .

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,3'-pyrrolidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-11-8-12(5-6-13-9-12)7-10(11)3-1/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIJUZNAECTSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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